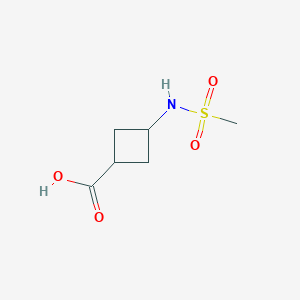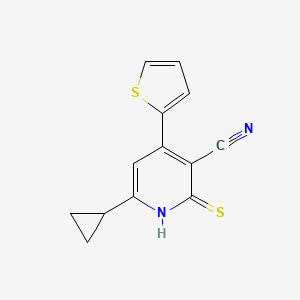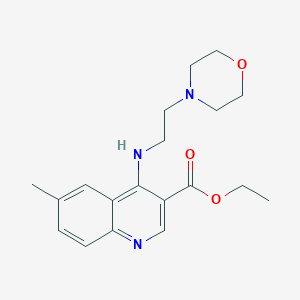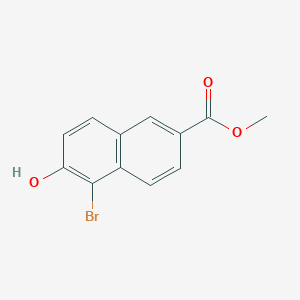
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and cancer progression.
Biochemical and Physiological Effects:
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in inflammation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate in lab experiments is its unique properties, such as its fluorescent properties and potential anti-inflammatory and anti-cancer effects. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and potential mechanisms of action. Additionally, it may be useful to explore its potential as a fluorescent probe for detecting other biomolecules, such as lipids and carbohydrates. Finally, it may be beneficial to study its potential toxicity and develop safer derivatives for use in lab experiments.
Synthesis Methods
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate can be synthesized through a multi-step process. The first step involves the bromination of 2-naphthol with bromine in the presence of a catalyst. This reaction produces 5-bromo-2-naphthol, which is then esterified with methyl chloroformate to form Methyl 5-bromo-2-naphthoate. The final step involves the hydrolysis of Methyl 5-bromo-2-naphthoate with sodium hydroxide to produce Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate.
Scientific Research Applications
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate has been widely used in scientific research for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been used as a catalyst in organic synthesis reactions and as a fluorescent probe for detecting nucleic acids and proteins.
properties
IUPAC Name |
methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDXYGMUCIPYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-hydroxynaphthalene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
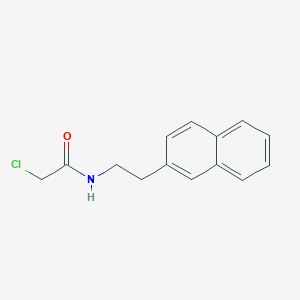

![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
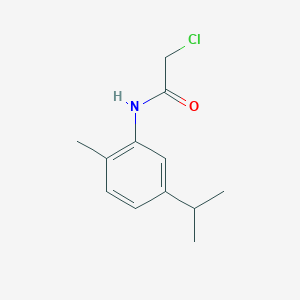
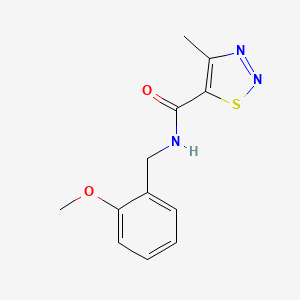
![3-benzyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B7590914.png)
![rac-tert-butyl N-[(3R,5R)-5-{[(tert-butoxy)carbonyl]amino}piperidin-3-yl]carbamate](/img/structure/B7590922.png)
